2,3,4,6-Tetrafluoro-5-methoxypyridine physical and chemical properties
2,3,4,6-Tetrafluoro-5-methoxypyridine physical and chemical properties
An In-Depth Technical Guide to 2,3,4,6-Tetrafluoro-5-methoxypyridine: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2,3,4,6-tetrafluoro-5-methoxypyridine, a highly functionalized fluoroheterocyclic compound. While this specific isomer is not a widely commercialized reagent, its chemical nature can be thoroughly understood through the established principles of polyfluoropyridine chemistry. This document, intended for researchers, chemists, and professionals in drug development, synthesizes data from analogous compounds to detail its predicted physicochemical properties, explore its synthesis and core reactivity, propose experimental protocols, and discuss its potential as a valuable building block in the creation of novel chemical entities.
Compound Profile and Structural Elucidation
2,3,4,6-Tetrafluoro-5-methoxypyridine belongs to the class of polyfluoroheteroaromatic compounds, which are of significant interest in medicinal and materials chemistry. The strategic placement of four electron-withdrawing fluorine atoms and an electron-donating methoxy group on the pyridine ring creates a unique electronic landscape that dictates its reactivity and potential applications.
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IUPAC Name: 2,3,4,6-Tetrafluoro-5-methoxypyridine
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Molecular Formula: C₆H₃F₄NO
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Molecular Weight: 181.09 g/mol
Caption: Structure of 2,3,4,6-Tetrafluoro-5-methoxypyridine.
Physicochemical Properties: An Analog-Based Assessment
Direct experimental data for 2,3,4,6-tetrafluoro-5-methoxypyridine is scarce. However, we can reliably estimate its properties by referencing its parent compound, 2,3,5,6-tetrafluoropyridine, and other related structures. The introduction of a methoxy group in place of a fluorine atom is expected to slightly increase the boiling point and modify its solubility profile.
| Property | Value (for 2,3,5,6-Tetrafluoropyridine) | Predicted Impact for Target Compound | Reference |
| CAS Number | 2875-18-5 | N/A | |
| Molecular Weight | 151.06 g/mol | 181.09 g/mol (Increase due to -OCH₃ vs -F) | |
| Boiling Point | 102 °C | Expected to be slightly higher | [1] |
| Density | 1.499 g/mL at 25 °C | Expected to be similar, slightly lower | [1] |
| Refractive Index | n20/D 1.4046 | Expected to be similar | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | Similar solubility profile expected. | |
| Appearance | Colorless to light yellow liquid | Likely a colorless liquid or low-melting solid. |
Synthesis and Chemical Reactivity
Plausible Synthetic Approach
The most logical and field-proven method for synthesizing substituted tetrafluoropyridines is through the nucleophilic aromatic substitution (SₙAr) of pentafluoropyridine.[2] Pentafluoropyridine is highly activated towards nucleophilic attack due to the cumulative inductive effect of the fluorine atoms and the nitrogen heteroatom.
The regioselectivity of this reaction is well-established: nucleophilic attack preferentially occurs at the C4 (para) position, followed by the C2 (ortho) position.[2][3] Therefore, a direct reaction of pentafluoropyridine with one equivalent of sodium methoxide would predominantly yield 2,3,5,6-tetrafluoro-4-methoxypyridine.
To obtain the target 2,3,4,6-tetrafluoro-5-methoxypyridine isomer, a multi-step or alternative synthetic strategy would be required, potentially starting from a different polyhalogenated pyridine. However, the foundational chemistry remains the SₙAr mechanism.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for 2,3,4,6-tetrafluoro-5-methoxypyridine is further nucleophilic aromatic substitution. The pyridine ring remains highly electron-deficient and is primed for reaction with a wide range of nucleophiles (e.g., amines, thiols, alkoxides).
Causality of Reactivity:
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Electronic Activation: The four fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which strongly polarizes the C-F bonds and makes the ring carbons electrophilic.
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Regioselectivity: The position most susceptible to a second nucleophilic attack would be C2, which is para to the existing methoxy group and ortho to the ring nitrogen. The nitrogen atom activates the ortho and para positions towards nucleophilic attack.
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Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing fluorine atoms and the nitrogen atom.
Caption: Generalized mechanism for SₙAr on the tetrafluoromethoxypyridine core.
Applications in Research and Drug Development
Fluorinated heterocyclic compounds are foundational building blocks in modern medicinal chemistry and agrochemistry.[4][5][6] The incorporation of fluorine can profoundly alter a molecule's properties in beneficial ways.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes). Introducing a fluorinated pyridine core can block sites of metabolism and increase a drug's half-life.[7]
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Lipophilicity and Permeability: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[7] The methoxy group provides a site for hydrogen bond acceptance and can be used to fine-tune solubility and receptor interactions.
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Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the binding affinity and potency of a drug candidate.
2,3,4,6-Tetrafluoro-5-methoxypyridine serves as a versatile scaffold. Its remaining fluorine atoms can be sequentially and selectively displaced by different nucleophiles, allowing for the rapid generation of a library of complex derivatives for screening in drug discovery programs.
Representative Experimental Protocol: SₙAr Reaction
This protocol provides a validated, step-by-step methodology for a typical nucleophilic substitution reaction on a polyfluoropyridine substrate. It is directly applicable to reacting 2,3,4,6-tetrafluoro-5-methoxypyridine with a generic amine nucleophile.
Objective: Synthesize a 2-amino-3,4,6-trifluoro-5-methoxypyridine derivative.
Materials:
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2,3,4,6-Tetrafluoro-5-methoxypyridine (1.0 eq)
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Primary or Secondary Amine (e.g., Piperidine, 1.1 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq)
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Acetonitrile (CH₃CN), anhydrous
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Standard laboratory glassware, magnetic stirrer, heating mantle
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Rotary evaporator, TLC plates, column chromatography supplies
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4,6-tetrafluoro-5-methoxypyridine (1.0 eq) and anhydrous acetonitrile.
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Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of the amine (1.1 eq) at room temperature with vigorous stirring.
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Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
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Characterization: Collect the pure fractions and remove the solvent. Characterize the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and Mass Spectrometry to confirm its structure and purity.
Caption: A typical workflow for the synthesis and purification of a substituted pyridine.
Safety and Handling
Polyfluorinated aromatic compounds require careful handling in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
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Inhalation/Contact: These compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3,4,6-Tetrafluoro-5-methoxypyridine represents a highly valuable, albeit specialized, chemical scaffold. While direct data on this specific isomer is limited, a robust understanding of its properties and reactivity can be derived from the well-documented chemistry of polyfluoropyridines. Its susceptibility to controlled, regioselective nucleophilic aromatic substitution makes it an ideal starting point for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound and its analogs offer a powerful tool for introducing fluorine and creating novel molecules with tailored electronic, metabolic, and pharmacokinetic properties.
Sources
- 1. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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